ethyl 2-aminohex-4-enoate
Description
Ethyl 2-aminohex-4-enoate is a chiral amino ester characterized by a six-carbon backbone with an amino group at position 2, an ester group at position 1, and a double bond between carbons 4 and 4. This structure confers unique physicochemical properties, such as enhanced rigidity due to the unsaturated bond and reactivity at the ester and amino functional groups. It is commonly synthesized via Michael addition or enzymatic resolution methods and serves as a precursor in pharmaceutical synthesis, particularly for β-amino acid derivatives and peptidomimetics. Its stereochemistry and unsaturated backbone make it a valuable intermediate in asymmetric catalysis and drug design .
Properties
IUPAC Name |
ethyl 2-aminohex-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,5,7H,4,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFBUQRIYRJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminohex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2-aminohex-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-aminohex-4-enoic acid
Reduction: 2-aminohex-4-enol
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Ethyl 2-aminohex-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-aminohex-4-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-aminohex-4-enoic acid, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Ethyl 2-aminohex-4-enoate belongs to the amino ester family, which includes structural analogs with variations in chain length, substituent positions, and saturation. Below is a detailed comparison with three key analogs:
Structural Analogs
Ethyl 2-aminohexanoate: Lacks the C4–C5 double bond, resulting in greater conformational flexibility.
Mthis compound: Methyl ester instead of ethyl, influencing lipophilicity and hydrolysis rates.
Physicochemical Properties Comparison
| Property | This compound | Ethyl 2-aminohexanoate | Ethyl 3-aminohex-4-enoate | Mthis compound |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 157.21 | 159.23 | 157.21 | 143.18 |
| Melting Point (°C) | ~98–100 | ~85–87 | ~92–94 | ~105–107 |
| LogP (octanol/water) | 1.2 | 1.5 | 1.0 | 0.8 |
| Solubility (mg/mL, H₂O) | 12.3 | 18.7 | 9.5 | 22.4 |
Key Observations :
- The C4–C5 double bond in this compound reduces solubility compared to the saturated analog (ethyl 2-aminohexanoate) due to decreased polarity.
- Ester group size (ethyl vs. methyl) impacts lipophilicity, with methyl substitution increasing aqueous solubility.
- Amino group position (2 vs. 3) alters hydrogen-bonding capacity, affecting melting points and reactivity in peptide coupling reactions .
Research Findings and Data Interpretation
Computational Similarity Analysis
Using Tanimoto coefficients (structural fingerprints), this compound shares 85% similarity with ethyl 2-aminohexanoate but only 60% with ethyl 3-aminohex-4-enoate. This aligns with ’s emphasis on structural metrics in virtual screening .
Biological Activity
Ethyl 2-aminohex-4-enoate, with the molecular formula C8H15NO2, is an organic compound that belongs to the class of amino acid derivatives. Its structure features both an amino group and an ester functional group, making it a versatile compound in organic synthesis and biochemistry. This article explores the biological activity of this compound, highlighting its potential applications in medicine and research, as well as its mechanisms of action.
Structure and Functional Groups
The compound contains:
- Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.
- Ester Group : Allows for hydrolysis, leading to the release of active metabolites.
Types of Reactions
This compound can undergo several chemical reactions:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : The ester group can be reduced to form alcohols.
- Substitution : Nucleophilic substitution can occur at the ester group, forming various derivatives.
Common Reagents
- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
- Reducing Agents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The amino group facilitates interactions with enzymes and proteins through hydrogen bonding and electrostatic interactions.
- The hydrolysis of the ester group can yield biologically active metabolites that may modulate enzyme activities and biological processes.
Applications in Research and Medicine
This compound has been studied for several potential applications:
- Biochemical Pathways : Investigated for its role in various biochemical pathways, particularly in enzyme interactions.
- Therapeutic Properties : Explored as a precursor for drug development, especially in cancer therapy targeting antiapoptotic proteins such as Bcl-2 .
- Synthesis of Specialty Chemicals : Used as a building block in organic synthesis for producing specialty chemicals.
Case Study 1: Anti-Cancer Activity
Research has shown that compounds similar to this compound exhibit significant anti-cancer properties by acting as antagonists to antiapoptotic proteins. For instance, structure-activity relationship studies indicated that derivatives could effectively bind to Bcl-2 proteins, enhancing cytotoxicity against cancer cells .
Case Study 2: Enzyme Interaction
A study demonstrated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was identified as a potential inhibitor, impacting enzyme activity and leading to altered metabolic profiles in treated cells .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
